molecular formula C13H8Cl2N2O4 B4071327 N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide

Cat. No.: B4071327
M. Wt: 327.12 g/mol
InChI Key: FZAMBMKAXZLXNJ-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide is an organic compound characterized by the presence of dichloro, hydroxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide typically involves the following steps:

    Chlorination: The addition of chlorine atoms to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.

    Amidation: The formation of the amide bond, which involves reacting the chlorinated nitrobenzene with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalytic hydrogenation and Bamberger rearrangement are often employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include oxidative stress and apoptosis induction in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid
  • 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester
  • 3-(3-chloro-4-hydroxyphenyl)propanoic acid

Uniqueness

N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O4/c14-10-5-8(6-11(15)12(10)18)16-13(19)7-1-3-9(4-2-7)17(20)21/h1-6,18H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAMBMKAXZLXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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